2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol
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Overview
Description
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is a chemical compound with the molecular formula C10H14ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol typically involves the reaction of 6-chloropurine with 1,3-dihydroxypropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: It serves as an intermediate in the synthesis of antiviral drugs like penciclovir and famciclovir.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. In the case of antiviral drugs, it interferes with viral DNA replication, preventing the virus from multiplying .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-6-chloropurin-9-yl)ethylpropane-1,3-diol
- 3-(6-Amino-2-fluoro-purin-9-yl)propane-1,2-diol
Uniqueness
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorine atom allows for various substitution reactions, making it a versatile intermediate in chemical synthesis .
Properties
CAS No. |
32528-39-5 |
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Molecular Formula |
C8H9ClN4O2 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H9ClN4O2/c9-7-6-8(11-3-10-7)13(4-12-6)5(1-14)2-15/h3-5,14-15H,1-2H2 |
InChI Key |
OGFJTQAFMZTDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C(CO)CO |
Origin of Product |
United States |
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